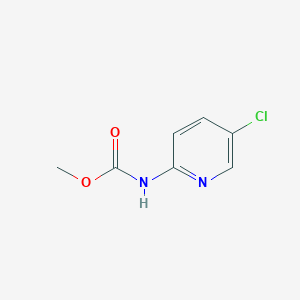![molecular formula C17H20N4O B15018496 2-hydrazinylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B15018496.png)
2-hydrazinylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinylspiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclohexane]-4-one is a complex organic compound that belongs to the class of spirocyclic quinazolines. These compounds are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties. The unique structure of this compound, featuring a spiro-fused carbocyclic fragment, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinylspiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclohexane]-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one with 5,5-dialkyl-2-(chloromethyl)benzo[h]quinazolines. This reaction is carried out in the presence of potassium hydroxide, leading to the formation of bis-benzo[h]quinazoline compounds .
Another method involves the reaction of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one with methylene iodide, producing 2,2’-[methylenebis(sulfanediyl)]bis{3-benzyl-3H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one} . The initial benzo[h]quinazoline is then converted to the 2-hydrazinyl derivative, which undergoes elimination of the hydrazine moiety by the action of alkali, forming the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazinylspiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclohexane]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinyl group can be substituted with other functional groups, such as phenylhydrazone and thiosemicarbazide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like benzaldehyde and benzoyl isothiocyanate are employed for substitution reactions.
Major Products
Phenylhydrazone: Formed by the reaction with benzaldehyde.
Thiosemicarbazide: Formed by the reaction with benzoyl isothiocyanate.
Aplicaciones Científicas De Investigación
2-Hydrazinylspiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclohexane]-4-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other spirocyclic quinazoline derivatives.
Medicine: Investigated for its anticancer properties due to its ability to inhibit certain cancer cell lines.
Mecanismo De Acción
The mechanism of action of 2-hydrazinylspiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclohexane]-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial and viral enzymes, disrupting their metabolic processes. In cancer cells, it interferes with cell division and induces apoptosis by targeting key signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Benzylspiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one: Similar structure but with a benzyl group instead of a hydrazinyl group.
4-Benzyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cycloheptanone]-5(7H)-one: Contains a triazolo ring fused to the quinazoline moiety.
Uniqueness
2-Hydrazinylspiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclohexane]-4-one is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and studying various biochemical processes .
Propiedades
Fórmula molecular |
C17H20N4O |
|---|---|
Peso molecular |
296.37 g/mol |
Nombre IUPAC |
2-hydrazinylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C17H20N4O/c18-21-16-19-14-12-7-3-2-6-11(12)10-17(8-4-1-5-9-17)13(14)15(22)20-16/h2-3,6-7H,1,4-5,8-10,18H2,(H2,19,20,21,22) |
Clave InChI |
NNCFSJURJWWRPW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)NC(=N4)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B15018414.png)
![methyl 4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B15018422.png)
![2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-diiodophenol](/img/structure/B15018435.png)
![4-benzyl-N-[4-(decyloxy)phenyl]piperazine-1-carboxamide](/img/structure/B15018437.png)
![(E)-1-(4-Chloro-3-nitrophenyl)-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]methanimine](/img/structure/B15018439.png)
![(2E,5E)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B15018442.png)

![6-cyclopentyl-1-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15018462.png)
![2-methyl-N-(2-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B15018469.png)
![N'-[(E)-[2-(Heptyloxy)phenyl]methylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B15018475.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B15018503.png)
![5-Amino-7-(4-fluorophenyl)-2-[(4-fluorophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B15018516.png)
![1,6-bis(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15018518.png)
